molecular formula C19H19F2N3O3 B5030695 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone

1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone

Cat. No. B5030695
M. Wt: 375.4 g/mol
InChI Key: DGUDBCFTSJGFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone, also known as FMPEP-d8, is a chemical compound that is widely used in scientific research. It is a fluorescent ligand that is used to study the function and distribution of dopamine D1 receptors in the brain.

Mechanism of Action

1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone binds to the dopamine D1 receptor and activates the receptor, leading to the release of intracellular signaling molecules. This leads to changes in gene expression and cellular function, which can be studied using various techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone are related to its ability to bind to the dopamine D1 receptor. Activation of the receptor leads to changes in gene expression and cellular function, which can be studied using various techniques.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone in lab experiments include its high selectivity for the dopamine D1 receptor, its ability to be used in live cells and tissues, and its fluorescent properties which allow for visualization of the receptor. The limitations of using 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone include its cost, the need for specialized equipment to visualize the receptor, and the potential for non-specific binding to other receptors.

Future Directions

For research involving 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone include the development of new fluorescent ligands with improved properties, the study of the role of dopamine D1 receptors in various diseases and disorders, and the development of new therapeutic agents that target the dopamine D1 receptor. Additionally, the use of 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone in combination with other techniques, such as optogenetics and electrophysiology, may provide new insights into the function of dopamine D1 receptors in the brain.

Synthesis Methods

The synthesis of 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone involves several steps, including the reaction of 5-fluoro-2-methyl-4-nitrophenylhydrazine with 1-(2,4-dichlorophenyl)ethanone to form 5-fluoro-2-methyl-4-nitrophenylhydrazone. The hydrazone is then reduced with sodium borohydride to form 5-fluoro-2-methyl-4-aminophenylmethanol, which is then reacted with piperazine to form 1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone.

Scientific Research Applications

1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone is widely used in scientific research to study the function and distribution of dopamine D1 receptors in the brain. It is a fluorescent ligand that binds to the dopamine D1 receptor and emits light when excited with a specific wavelength of light. This allows researchers to visualize the distribution of dopamine D1 receptors in the brain and study their function.

properties

IUPAC Name

1-[5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-2-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3/c1-12-9-19(17(21)11-15(12)13(2)25)23-7-5-22(6-8-23)18-4-3-14(24(26)27)10-16(18)20/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUDBCFTSJGFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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